

Application Note: NMR Spectroscopic Characterization of 6-(2-Aminopropyl)benzofuran

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Compound of Interest

Compound Name: 6-(2-Aminopropyl)benzofuran

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Abstract

This document provides a detailed guide for the characterization of **6-(2-aminopropyl)benzofuran** (6-APB), a psychoactive substance, using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes established protocols for sample preparation and data acquisition for both proton (^1H) and carbon-13 (^{13}C) NMR. The provided data, including chemical shifts and coupling constants, will aid in the unequivocal identification and structural elucidation of 6-APB, distinguishing it from its positional isomers.

Introduction

6-(2-Aminopropyl)benzofuran, commonly known as 6-APB or "Benzofury," is a synthetic entactogen of the phenethylamine and benzofuran classes.[1][2] Its structural similarity to controlled substances like MDA necessitates accurate and reliable analytical methods for its identification in forensic and research settings.[3] NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it an invaluable tool for the unambiguous characterization of novel psychoactive substances.[4] This application note outlines the necessary protocols and expected spectral data for the analysis of 6-APB.

Experimental Protocols

Sample Preparation for NMR Analysis

A standard protocol for preparing a sample of **6-(2-aminopropyl)benzofuran** for NMR analysis is as follows:

- **Sample Weighing:** Accurately weigh approximately 5-25 mg of the 6-APB sample for ^1H NMR and 50-100 mg for ^{13}C NMR.[5]
- **Solvent Selection:** Deuterated chloroform (CDCl_3) is a commonly used solvent for the analysis of 6-APB.[4][6] Other deuterated solvents such as methanol- d_4 (CD_3OD) can also be utilized.[7]
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[5]
- **Internal Standard:** Add an appropriate internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]
- **Transfer:** Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.[8] Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small cotton plug in the pipette.[8]
- **Capping and Mixing:** Securely cap the NMR tube and gently invert it several times to ensure a homogenous solution.

NMR Data Acquisition

NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[7]

- ^1H NMR:
 - **Pulse Program:** A standard single-pulse experiment is typically sufficient.
 - **Number of Scans:** 8 to 16 scans are generally adequate for a sample of this concentration.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds is recommended.

- ¹³C NMR:
 - Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[\[4\]](#)[\[9\]](#)

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **6-(2-aminopropyl)benzofuran** in CDCl₃. These assignments are based on published data and 2D NMR correlation experiments.[\[6\]](#)[\[9\]](#)

Table 1: ¹H NMR Data for **6-(2-Aminopropyl)benzofuran** in CDCl₃

Atom Number	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-2	~7.6	d	~2.0
H-3	~6.7	d	~2.0
H-4	Varies	Varies	Varies
H-5	Varies	Varies	Varies
H-7	Varies	Varies	Varies
H-8	Varies	m	Varies
H-9	Varies	dd	Varies
H-10	Varies	d	Varies

Table 2: ^{13}C NMR Data for **6-(2-Aminopropyl)benzofuran** in CDCl_3

Atom Number	Chemical Shift (ppm)
C-2	Varies
C-3	Varies
C-3a	Varies
C-4	Varies
C-5	Varies
C-6	Varies
C-7	Varies
C-7a	Varies
C-8	Varies
C-9	Varies
C-10	Varies

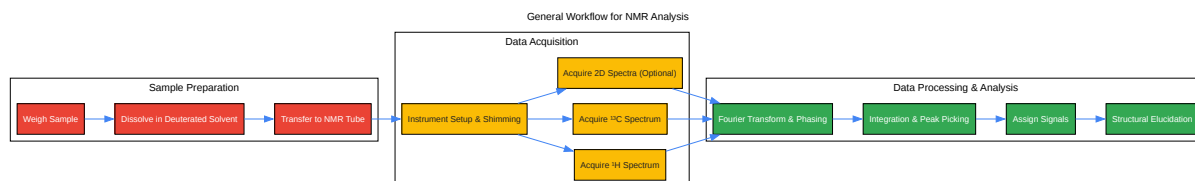
Note: "Varies" indicates that while these are the expected signals, the exact chemical shifts and coupling constants can vary slightly depending on the specific experimental conditions, including solvent and sample concentration. The provided data is based on literature values and should be used as a reference.[\[6\]](#)[\[9\]](#)

Visualizations

Chemical Structure of 6-(2-Aminopropyl)benzofuran

Caption: Numbering scheme for **6-(2-aminopropyl)benzofuran** for NMR assignments.

General Workflow for NMR Analysis

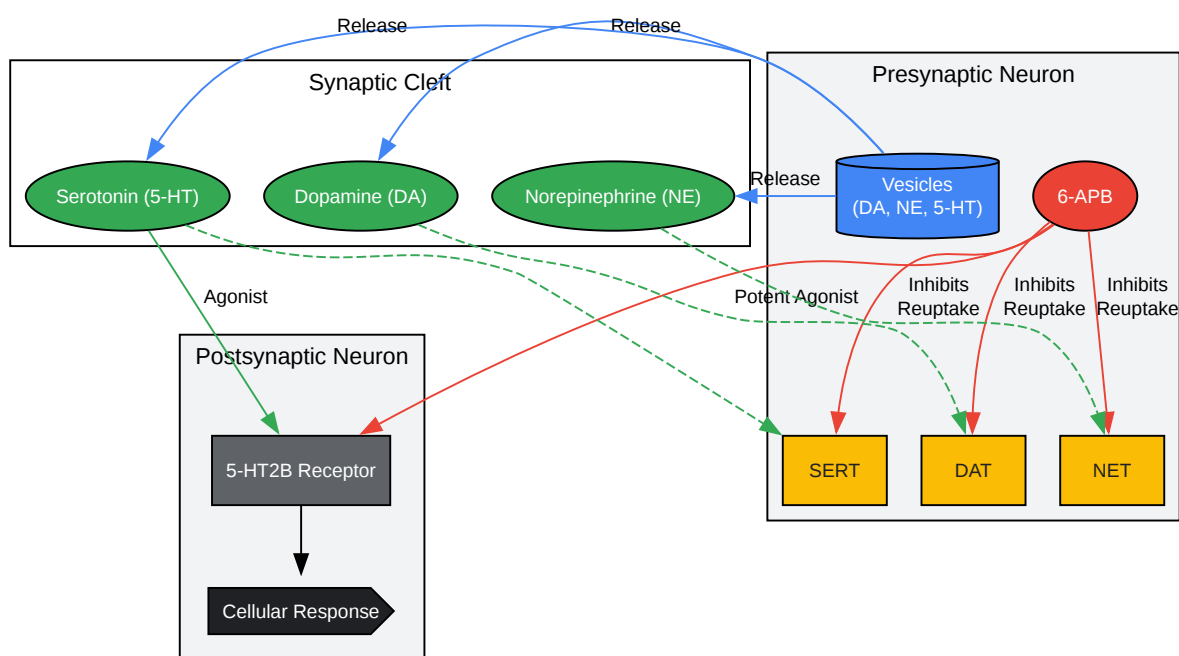


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Caption: A generalized workflow for the NMR analysis of a chemical compound.

Proposed Signaling Action of 6-APB

Proposed Signaling Action of 6-APB



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Caption: A simplified diagram of 6-APB's action on monoamine transporters and the 5-HT2B receptor.

Conclusion

NMR spectroscopy is an essential technique for the structural characterization of **6-(2-aminopropyl)benzofuran**. The protocols and data presented in this application note provide a comprehensive resource for researchers and scientists involved in the analysis of this and related compounds. Adherence to these guidelines will facilitate accurate and reproducible

results, contributing to a better understanding of the chemical properties of novel psychoactive substances.

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